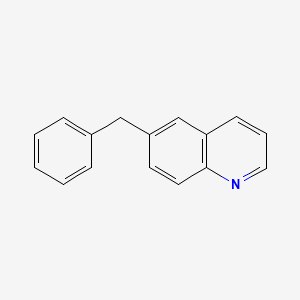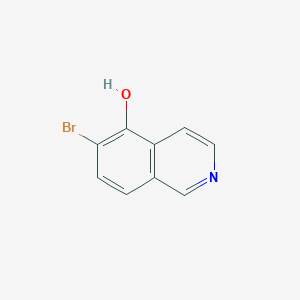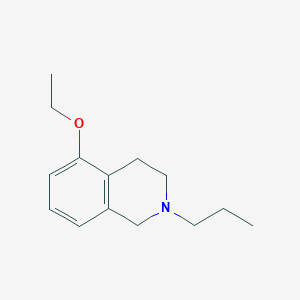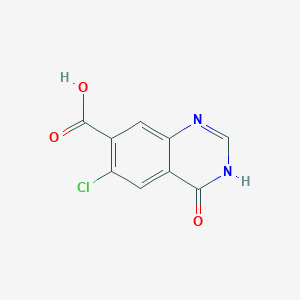
5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are characterized by a fused ring structure consisting of a benzene ring and a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the Michael addition reaction. In this method, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone are reacted with diverse nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in the treatment of diseases such as Alzheimer’s and cancer.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholine esterase inhibitor, which is relevant in the treatment of Alzheimer’s disease . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares a similar structure but differs in the position and type of substituents.
1-Indanone: A simpler analog with a similar core structure but lacking the methoxy and dimethyl groups.
Uniqueness
5,7-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the dimethyl groups provide steric hindrance, affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-8-5-9(15-3)6-10(16-4)11(8)12(13)14/h5-6H,7H2,1-4H3 |
Clave InChI |
UTDZKIYMDLPZOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C1=O)C(=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)






![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)





